Interferon Induction: Attenuated Profile vs. ABMP and 5-Bromo-6-phenyl (ABPP) Congeners
The 5-iodo substitution fundamentally alters the interferon induction profile. In the 6-phenyl series, the 5-iodo compound (AIPP) was characterized as a poor interferon inducer in every system evaluated, in contrast to the 5-bromo compound (ABPP) which induced high serum IFN levels in mice, cats, and cattle [1]. Extrapolating this halogen-dependent SAR from the 6-phenyl to the 6-methyl series, 2-amino-5-iodo-6-methyl-4-pyrimidinol is expected to exhibit attenuated interferon induction relative to ABMP (2-amino-5-bromo-6-methyl-4-pyrimidinol), which is a robust IFN inducer [2]. Critically, the 5-iodo-6-phenyl compound retained in vivo antiviral activity comparable to ABPP and ABMP despite its poor interferon induction, indicating interferon-independent antiviral mechanisms are operative [1].
| Evidence Dimension | Interferon induction capacity (serum IFN levels) and in vivo antiviral activity |
|---|---|
| Target Compound Data | No direct quantitative data for 2-amino-5-iodo-6-methyl-4-pyrimidinol; inferred from halogen-dependent SAR |
| Comparator Or Baseline | ABMP (2-amino-5-bromo-6-methyl-4-pyrimidinol): robust IFN inducer. AIPP (2-amino-5-iodo-6-phenyl-4-pyrimidinol): poor IFN inducer yet comparable antiviral activity to ABPP/ABMP [1][2]. |
| Quantified Difference | Halogen identity (I vs Br) at C5 determines magnitude of IFN induction while preserving antiviral protection. Exact fold-difference in IFN induction not quantified for the 6-methyl pair. |
| Conditions | In vivo: mice, cats, cattle; in vitro: human lymphoid tissue. Antiviral activity assessed via virus challenge protection models [1]. |
Why This Matters
Users requiring a pyrimidinone antiviral scaffold with minimized interferon-related feedback or toxicity should select the 5-iodo derivative over ABMP, based on the established SAR that iodo substitution attenuates IFN induction.
- [1] Stringfellow DA, Vanderberg HC, Weed SD. Interferon induction by 5-halo-6-phenyl pyrimidinones. J Interferon Res. 1980 Fall;1(1):1-14. PMID: 6286802. View Source
- [2] US Patent 3,956,302. Substituted pyrimidines for inducing interferon formation. Filed 1974, published 1976. View Source
